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Compound of Interest

Compound Name: Fmoc-Met-OH-15N

Cat. No.: B3334548 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-L-methionine (N-α-9-fluorenylmethoxycarbonyl-L-methionine) is an essential amino acid

derivative widely employed as a fundamental building block in solid-phase peptide synthesis

(SPPS).[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino function

provides the advantage of mild, base-labile deprotection conditions, which are compatible with

a wide range of acid-labile side-chain protecting groups.[2] This technical guide provides a

comprehensive overview of the core features of Fmoc-protected methionine, including its

physicochemical properties, common challenges in its use, and detailed experimental protocols

for its successful incorporation into synthetic peptides.

Core Features and Physicochemical Properties
Fmoc-Met-OH is a white crystalline powder.[1] Its key physicochemical properties are

summarized in the table below, compiled from various suppliers.
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Property Value References

Chemical Formula C₂₀H₂₁NO₄S [1][3]

Molecular Weight 371.45 g/mol

CAS Number 71989-28-1

Melting Point 115 - 142 °C

Appearance White to off-white powder

Purity (HPLC) ≥98.0% to ≥99.7%

Optical Rotation [α]20/D -30° to -22° (c=1 in DMF)

Solubility

Generally soluble in common

organic solvents used in SPPS

such as N,N-

dimethylformamide (DMF), N-

methyl-2-pyrrolidone (NMP),

and dimethyl sulfoxide

(DMSO). However, like many

Fmoc-amino acids, its solubility

can be a critical factor for

efficient coupling.

Storage Conditions 2-8°C

Key Challenges in the Use of Fmoc-Methionine
The primary challenge associated with the use of Fmoc-methionine in peptide synthesis is the

susceptibility of its thioether side chain to oxidation. This and other potential side reactions are

detailed below.

Oxidation of the Methionine Side Chain
The thioether group in the methionine side chain is readily oxidized to form methionine

sulfoxide (Met(O)) and, to a lesser extent, methionine sulfone (Met(O₂)). This oxidation can

occur during synthesis but is most prevalent during the final cleavage and deprotection step,

which is typically performed under acidic conditions with trifluoroacetic acid (TFA). The
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presence of reactive oxygen species can exacerbate this issue. The formation of methionine

sulfoxide introduces a chiral center, leading to diastereomeric peptides that can be difficult to

separate.

Mitigation Strategies:

Use of Scavengers: The addition of scavengers to the cleavage cocktail is the most common

strategy to prevent methionine oxidation. Dimethylsulfide (DMS) and ammonium iodide

(NH₄I) have been shown to be effective in reducing or eliminating the formation of

methionine sulfoxide.

Post-Synthesis Reduction: If oxidation does occur, the resulting methionine sulfoxide can be

reduced back to methionine after the peptide has been cleaved from the resin.

Use of Fmoc-Met(O)-OH: In some cases, it may be advantageous to intentionally incorporate

methionine sulfoxide into the peptide sequence using Fmoc-Met(O)-OH and then reduce it to

methionine in a later step.

S-Alkylation
During the final acidolytic cleavage, carbocations generated from side-chain protecting groups

(e.g., tert-butyl cations) can alkylate the nucleophilic thioether side chain of methionine, leading

to the formation of a sulfonium salt. This is a significant side reaction, particularly in the

Fmoc/tBu synthesis strategy.

Mitigation Strategies:

Effective Scavenging: The use of scavengers that can efficiently trap carbocations, such as

triisopropylsilane (TIS) and water, in the cleavage cocktail is crucial to minimize S-alkylation.

Experimental Protocols
Standard Fmoc Deprotection
The removal of the Fmoc group from the N-terminus of the growing peptide chain is a critical

step in each cycle of SPPS.

Reagents:
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20% piperidine in DMF (v/v)

Procedure:

Wash the peptide-resin with DMF (3 times).

Add the 20% piperidine in DMF solution to the peptide-resin.

Allow the reaction to proceed for 5-10 minutes at room temperature. Some protocols suggest

a two-step deprotection (e.g., 2 minutes followed by 8 minutes) to ensure complete removal

of the Fmoc group.

Drain the reaction vessel.

Wash the peptide-resin thoroughly with DMF (5-7 times) to remove piperidine and the

dibenzofulvene-piperidine adduct.

Amino Acid Coupling
The coupling of Fmoc-Met-OH to the deprotected N-terminus of the peptide-resin is achieved

by activating its carboxylic acid group.

Reagents:

Fmoc-Met-OH (3-5 equivalents)

Coupling reagent, e.g., HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate) (2.9 equivalents)

Base, e.g., N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (6 equivalents)

DMF as the solvent

Procedure:

In a separate vessel, dissolve Fmoc-Met-OH and the coupling reagent (e.g., HATU) in DMF.

Add the base (e.g., DIEA) to the activation mixture and allow it to pre-activate for 1-2

minutes.
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Add the activated amino acid solution to the deprotected peptide-resin.

Allow the coupling reaction to proceed for 30-60 minutes at room temperature. The reaction

progress can be monitored using a colorimetric test such as the Kaiser test.

After the reaction is complete, drain the coupling solution.

Wash the peptide-resin with DMF (3-5 times).

Final Cleavage and Deprotection
This step removes the side-chain protecting groups and cleaves the peptide from the solid

support. To minimize methionine oxidation and other side reactions, a carefully formulated

cleavage cocktail is essential.

Cleavage Cocktail (Reagent K, modified for methionine-containing peptides):

Trifluoroacetic acid (TFA): 82.5%

Phenol: 5%

Water: 5%

Thioanisole: 5%

1,2-Ethanedithiol (EDT): 2.5%

Procedure:

Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

Add the cleavage cocktail to the peptide-resin.

Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the crude peptide by adding it to cold diethyl ether.
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Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

Dry the crude peptide pellet under vacuum.

Visualizations
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Caption: Chemical structure of Fmoc-L-methionine.
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Caption: Workflow for Fmoc deprotection in SPPS.
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Caption: Solid-phase peptide synthesis cycle for incorporating Fmoc-Met-OH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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